molecular formula C8H6N2O B095182 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde CAS No. 17288-52-7

1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde

Cat. No. B095182
CAS RN: 17288-52-7
M. Wt: 146.15 g/mol
InChI Key: DQSXESUAVDEVJI-UHFFFAOYSA-N
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Description

1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde is a compound that belongs to the class of organic compounds known as pyrroles and pyridines. These heterocyclic structures are of significant interest due to their presence in various biologically active molecules and their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of pyrrole and pyridine derivatives, including those similar to 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde, has been explored through various methods. For instance, a straightforward synthesis of 1-vinylpyrrole-benzimidazole ensembles from 1-vinyl-1H-pyrrole-2-carbaldehydes has been achieved through condensation reactions . Additionally, the synthesis of pyrrolo[1,2-a]indole-2-carbaldehydes from 2-carbonyl-1-propargyl-1H-indoles using TiCl4/t-BuNH2-mediated hydroamination/annulation domino reactions has been reported . These methods highlight the versatility of pyrrole-2-carbaldehyde derivatives in constructing complex heterocyclic systems.

Molecular Structure Analysis

The molecular structure of pyrrole-2-carbaldehyde derivatives is characterized by the presence of a pyrrole ring, which is a five-membered heterocycle containing one nitrogen atom, and an aldehyde functional group. The electronic properties of the pyrrole ring influence the reactivity and binding properties of these compounds. For example, tetrakis(1H-pyrrole-2-carbaldehyde) derivatives have been synthesized and shown to have tunable anion binding properties .

Chemical Reactions Analysis

Pyrrole-2-carbaldehyde derivatives participate in various chemical reactions. They have been used to synthesize fluorescent benzimidazoles , and they undergo oxidative annulation and Csp3-H to C=O oxidation to form pyrrole-2-carbaldehyde skeletons . Additionally, they can react with aldehydes to form chiral structures and can be condensed with triethyl orthoformate to yield dicarbaldehydes . These reactions demonstrate the reactivity of the aldehyde group and the potential for creating diverse molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole-2-carbaldehyde derivatives are influenced by their molecular structure. The presence of the aldehyde group makes them reactive intermediates in organic synthesis. For example, 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde has been synthesized as an aqueous-soluble aldehyde, important for the intermediates of small molecule anticancer drugs . The fluorescence properties of these compounds, as mentioned in the synthesis of benzimidazoles, indicate their potential use in optical materials .

Scientific Research Applications

  • Supramolecular Chains of High Nuclearity {Mn(III)25} Barrel-like Single Molecule Magnets : This study demonstrates the use of a related compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, as a ligand for coordinating paramagnetic transition metal ions. The resulting {Mn(III)25} barrel-like cluster exhibits single-molecule magnetic behavior (Giannopoulos et al., 2014).

  • Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde : This paper outlines the synthesis of a new aqueous solubility aldehyde, which is an important intermediate for small molecule anticancer drugs. The compound is synthesized through acylation and nucleophilic substitution steps (Wang et al., 2017).

  • Simple and Condensed β-Lactams : This research investigates acid-catalyzed ring closures and transformations of certain carbaldehydes, leading to compounds like dihydrochromeno[3,2-b]azet-2(1H)-ones (Bertha et al., 1998).

  • Ammonium Acetate-Promoted Tandem Reactions : This paper describes the synthesis of 2,3,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-ones using a tandem intermolecular one-pot aldol condensation/aza-addition reaction (Zhang et al., 2017).

  • Construction of Benzo-fused Indolizines, Pyrrolo[1,2-a]quinolines : This study focuses on synthesizing these compounds using a sequential Sonogashira coupling/intramolecular alkyne-carbonyl metathesis process, starting from 1-(2-haloaryl)-1H-pyrrole-2-carbaldehydes (Nayak & Kim, 2015).

  • Synthesis of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine Derivatives : This research discusses the synthesis of these derivatives by oxidation of tosylhydrazones of 2-allylamino-5-methoxypyrrole-3-carbaldehydes (El-Nabi, 2004).

Future Directions

1H-pyrrolo[3,2-b]pyridine derivatives are being developed as potential FGFR inhibitors, which could be used in cancer therapy . This research area has development prospects .

properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-5-6-4-8-7(10-6)2-1-3-9-8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSXESUAVDEVJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(N2)C=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624302
Record name 1H-Pyrrolo[3,2-b]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde

CAS RN

17288-52-7
Record name 1H-Pyrrolo[3,2-b]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde
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Synthesis routes and methods

Procedure details

This was prepared from methyl 1H-pyrrolo[3,2-b]pyridin-2-carboxylate (0.1 g) and amine (1d) by the method of Example 16c, (except that the alcohol was stirred with manganese (II) oxide overnight) and used without purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Patanapongpibul, C Zhang, G Chen, S Guo… - Bioorganic & medicinal …, 2018 - Elsevier
Our earlier studies indicate that (1E,4E)-1,5-bis(1-alkyl-1H-imidazol-2-yl)penta-1,4-diene-3-ones and (1E,4E)-1,5-bis(1-alkyl-1H-benzo[d]imidazol-2-yl)penta-1,4-diene-3-ones exhibit …
Number of citations: 5 www.sciencedirect.com

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